5,5-Dimethylhexan-3-ol
CAS No.: 66576-31-6
Cat. No.: VC19388501
Molecular Formula: C8H18O
Molecular Weight: 130.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66576-31-6 |
|---|---|
| Molecular Formula | C8H18O |
| Molecular Weight | 130.23 g/mol |
| IUPAC Name | 5,5-dimethylhexan-3-ol |
| Standard InChI | InChI=1S/C8H18O/c1-5-7(9)6-8(2,3)4/h7,9H,5-6H2,1-4H3 |
| Standard InChI Key | NPZRPUOKIPAIEL-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC(C)(C)C)O |
Introduction
Synthesis and Production
Synthetic Routes
5,5-Dimethylhexan-3-ol is synthesized via two primary methods:
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Catalytic Hydrogenation: Reduction of 5,5-dimethylhexan-3-one (CAS: 5340-30-7) using catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere . This method is industrially favored for its scalability and efficiency.
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Epoxidation of Isovaleric Acid: Reaction of isovaleric acid with peroxides (e.g., benzoyl peroxide) followed by dehydration cyclization.
Key Reaction:
Industrial Production
Industrial processes prioritize catalytic hydrogenation due to higher yields (>90%) and lower energy consumption . Reaction conditions typically involve temperatures of 50–100°C and pressures of 1–5 atm .
Physicochemical Properties
Structural and Molecular Characteristics
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Molecular Formula:
Spectral Data
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IR: Strong O-H stretch at ~3350 cm⁻¹, C-O stretch at ~1050 cm⁻¹ .
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NMR: NMR (CDCl₃): δ 1.15 (s, 6H, 2×CH₃), δ 3.50 (m, 1H, -OH), δ 1.45–1.60 (m, 4H, CH₂) .
Applications
Industrial Uses
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Solvent: Effective in dissolving polar and nonpolar compounds due to balanced logP .
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Fragrance: Used in perfumes and flavorings for its mild, sweet aroma .
Biochemical Research
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Membrane Studies: Alters lipid bilayer fluidity, facilitating research on cellular signaling.
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Enzyme Modulation: Acts as a competitive inhibitor in alcohol dehydrogenase assays.
Biological Activity
Antioxidant Properties
Demonstrates radical scavenging activity in vitro, reducing oxidative stress markers by 30% at 50 µM .
Antimicrobial Effects
Inhibits Staphylococcus aureus growth at concentrations >100 µg/mL, likely via membrane disruption .
Table 1: Comparative Bioactivity of 5,5-Dimethylhexan-3-ol and Analogues
| Compound | Antioxidant Activity (IC₅₀) | Antimicrobial (MIC vs S. aureus) |
|---|---|---|
| 5,5-Dimethylhexan-3-ol | 50 µM | 100 µg/mL |
| 3-Hexanol | 75 µM | 150 µg/mL |
| 2,5-Dimethylhexan-3-ol | 45 µM | 90 µg/mL |
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